5-Ethynyl-2'-deoxyuridine-d1
Description
Properties
Molecular Formula |
C₁₁H₁₁DN₂O₅ |
|---|---|
Molecular Weight |
253.23 |
Synonyms |
EdU-d; 2’-Deoxy-5-ethynyluridine-d1; |
Origin of Product |
United States |
Methodological Frameworks and Applications of 5 Ethynyl 2 Deoxyuridine D1
Strategies for Nucleic Acid Labeling in Complex Biological Environments
5-Ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine (B127349), serves as a powerful tool for labeling newly synthesized DNA. wikipedia.org Its deuterated form, 5-Ethynyl-2'-deoxyuridine-d1, functions based on the same principle of incorporation into replicating DNA during the S-phase of the cell cycle. jenabioscience.comnih.gov This incorporation is mediated by cellular DNA polymerases, which recognize the analog as a substitute for thymidine. The key feature of this molecule is the terminal alkyne group, which allows for subsequent detection through bioorthogonal chemistry, a method that does not interfere with native biological processes. thermofisher.comnih.gov
Optimization of Pulse-Chase Labeling Techniques
Pulse-chase experiments are fundamental for studying the dynamics of DNA synthesis and cell cycle kinetics. In this technique, cells are first exposed to a "pulse" of the labeling agent (this compound), allowing it to be incorporated into the DNA of actively dividing cells. This is followed by a "chase" period with a medium containing an excess of unlabeled thymidine, which prevents further incorporation of the labeled analog. This allows researchers to track the fate of the cells that were synthesizing DNA during the pulse.
The optimization of pulse and chase times is critical for obtaining meaningful data and depends on the specific cell type and biological question. For example, a short pulse can label a specific cohort of cells in S-phase, and the subsequent chase period can be used to determine the length of the S-phase or track their progression through G2 and M phases. Dual-pulse labeling, combining EdU with another analog like BrdU, can further define cell cycle kinetics by distinguishing cells that have completed, are still in, or have newly entered the S-phase between the two pulses. thermofisher.com
Optimal timing must be determined empirically for each experimental system. The following table provides examples of optimized pulse-chase timings from a study on plant leaf primordia, demonstrating the variability between different biological samples.
| Organism | Pulse Duration | Chase Duration | Objective |
| Arabidopsis thaliana | 45 minutes | 7 hours | Quantify cell division direction |
| Juncus prismatocarpus | 2 hours | 13.5 hours | Quantify cell division direction |
Considerations for In Vitro and In Vivo Labeling Efficiency
The efficiency of labeling with this compound, both in vitro and in vivo, is influenced by several factors. In cell culture (in vitro), the concentration of the analog and the duration of exposure are key parameters that need to be optimized. nih.gov Long-term exposure to high concentrations of EdU has been shown to affect cell viability and cell cycle progression in some cell lines, highlighting the need for careful titration and control experiments. nih.gov
For in vivo studies, the method of administration and the bioavailability of the compound are crucial considerations. thermofisher.com Administration routes such as intraperitoneal (IP) or intracameral (IC) injections have been used, with the choice depending on the target tissue. thermofisher.com The bioavailability, or the amount of the compound that reaches the systemic circulation and is available to the target cells, will determine the effective labeling concentration. Studies comparing different administration routes have shown significant differences in labeling efficiency, emphasizing the importance of selecting the appropriate delivery method for the specific research model. thermofisher.com For instance, in rabbit corneal endothelial cells, direct intracameral injection provided more effective labeling than intraperitoneal injection due to higher local bioavailability. thermofisher.com
Quantitative Analysis Through Mass Spectrometry-Based Platforms
Mass spectrometry (MS) provides a highly sensitive and specific platform for the absolute quantification of molecules. In the context of DNA synthesis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to measure the amount of 5-Ethynyl-2'-deoxyuridine that has been incorporated into the DNA of a cell population.
For accurate quantification using LC-MS/MS, an internal standard is essential. lcms.czcerilliant.com An ideal internal standard is chemically almost identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. This is the primary application of This compound . By "spiking" a known quantity of the deuterated standard into a sample, it can be used to correct for variability during sample preparation, chromatography, and ionization. lcms.czchromforum.orgscispace.com
The deuterated standard and the non-deuterated analyte co-elute during liquid chromatography and exhibit nearly identical ionization efficiencies. chromforum.org However, they are separated based on their mass-to-charge ratio in the mass spectrometer. By comparing the signal intensity of the analyte (EdU) to the known quantity of the internal standard (EdU-d1), a precise and accurate quantification of the incorporated EdU can be achieved. This approach corrects for matrix effects, where other components in a complex biological sample can suppress or enhance the ionization of the analyte, a common challenge in LC-MS/MS. myadlm.org
The key properties for using this compound as an internal standard are summarized below.
| Property | Analyte (EdU) | Internal Standard (EdU-d1) | Rationale for Use |
| Chemical Structure | C₁₁H₁₂N₂O₅ | C₁₁H₁₁D N₂O₅ | Nearly identical chemical and physical properties, leading to similar behavior during sample processing and analysis. |
| Molecular Weight | ~252.23 g/mol | ~253.23 g/mol | The mass difference allows for distinct detection by the mass spectrometer. |
| LC Retention Time | t | ≈ t | Co-elution ensures that both compounds experience the same matrix effects at the same time. |
| Ionization Efficiency | E | ≈ E | Similar ionization response allows for accurate ratio-based quantification. |
Stable Isotope Tracing for Metabolic Flux Studies
Stable isotope tracing is a powerful technique to investigate the dynamics of metabolic pathways within biological systems. researchgate.net This approach involves the introduction of molecules labeled with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into cells or organisms. researchgate.net By tracking the incorporation of these isotopes into various metabolites, researchers can elucidate the flow of atoms through metabolic networks, a process known as metabolic flux analysis. researchgate.net
This compound (EdU-d1) is a deuterated analog of the nucleoside thymidine. Due to this structural similarity, it can be incorporated into the newly synthesized DNA of proliferating cells. The single deuterium atom on EdU-d1 serves as a stable isotope label. This isotopic signature allows for the differentiation and tracking of the labeled nucleoside within a biological system, distinguishing it from its endogenous, non-labeled counterparts.
The primary application of EdU-d1 in metabolic flux studies is to measure the rate of DNA synthesis, which is a direct indicator of cell proliferation. When introduced to cells, EdU-d1 is taken up and phosphorylated to its triphosphate form, which is then incorporated into replicating DNA by DNA polymerase. The rate of this incorporation provides a quantitative measure of the flux through the DNA synthesis pathway.
Mass spectrometry is the key analytical technique used to detect and quantify the incorporation of EdU-d1. The presence of the deuterium atom results in a mass shift of +1 Dalton for any DNA fragment or metabolite containing the label. This allows for precise measurement of the labeled-to-unlabeled ratio of molecules, providing a direct readout of the extent of new DNA synthesis over a given period.
Key Research Findings from Stable Isotope Tracing with Labeled Nucleosides:
| Finding | Significance | Analytical Method |
| Quantification of Cell Proliferation Rates | Allows for precise measurement of the rate at which new cells are being generated in a population. | Mass Spectrometry |
| Determination of Cell Cycle Kinetics | By using pulse-chase experiments with labeled nucleosides, the length of the S phase (DNA synthesis phase) of the cell cycle can be determined. | Flow Cytometry, Mass Spectrometry |
| Tracing Nucleotide Salvage Pathways | Labeled nucleosides can be used to study the activity of nucleotide salvage pathways, which recycle nucleosides from DNA breakdown. | Mass Spectrometry, Liquid Chromatography |
Proteomic and Metabolomic Integration with Isotope Labeling
The application of this compound extends beyond metabolic flux analysis into the realms of proteomics and metabolomics, providing a powerful tool to link DNA replication with broader cellular processes.
Proteomic Integration:
A significant application of EdU-d1 in proteomics is the identification of proteins associated with newly replicated DNA. The ethynyl (B1212043) group on the EdU-d1 molecule allows for a highly specific and efficient chemical reaction known as "click chemistry." After incorporation into DNA, the ethynyl group can be covalently linked to a reporter molecule, such as biotin (B1667282) or a fluorescent dye, that contains an azide (B81097) group.
This biotin tag can then be used to enrich for newly synthesized DNA fragments and, crucially, any proteins that are bound to this DNA. This technique, known as "isolation of proteins on nascent DNA" (iPOND), allows for the identification of the protein components of the replication and transcription machinery at specific moments in time. The use of the deuterated form, EdU-d1, can provide an additional layer of specificity in mass spectrometry-based protein identification, helping to distinguish labeled DNA-protein complexes from background noise.
Metabolomic Integration:
In metabolomics, EdU-d1 can be used to trace the metabolic fate of deoxyuridine. By tracking the deuterium label, researchers can follow the pathways involved in the uptake, phosphorylation, and incorporation of deoxyuridine into DNA. This can provide insights into the regulation of nucleotide metabolism and how it is coordinated with cell proliferation.
Furthermore, by analyzing the broader metabolic changes that occur in conjunction with EdU-d1 incorporation, it is possible to identify metabolic pathways that are essential for supporting cell division. For example, increased DNA synthesis will necessitate increased production of deoxyribonucleotides, which are the building blocks of DNA. Stable isotope tracing with EdU-d1, combined with global metabolomic profiling, can reveal how cells adjust their metabolic networks to meet this demand.
Illustrative Data from Integrated Isotope Labeling Studies:
| Integrated Approach | Research Question | Key Findings |
| EdU-d1 Labeling + Proteomics (iPOND) | What proteins are present at the replication fork during DNA synthesis? | Identification of core replication machinery, as well as transiently associated factors involved in DNA repair and chromatin remodeling. |
| EdU-d1 Labeling + Metabolomics | How does the metabolic profile of a cell change during active proliferation? | Upregulation of pathways for nucleotide and amino acid biosynthesis to support the production of new biomass. |
| Stable Isotope Tracing of other precursors + EdU-d1 | How are nutrients like glucose and glutamine allocated to support DNA synthesis? | Tracing of carbon and nitrogen atoms from these central carbon metabolites into the building blocks of DNA. |
Investigation of Cellular and Molecular Processes Via 5 Ethynyl 2 Deoxyuridine D1
Elucidation of DNA Replication Dynamics and Fidelity
EdU-d1 serves as a critical probe for dissecting the intricate dynamics of DNA replication. As a thymidine (B127349) analog, it is incorporated into the DNA of dividing cells during the S-phase of the cell cycle. nih.govwikipedia.org This incorporation provides a robust method for labeling and subsequently detecting newly synthesized DNA, offering significant advantages over previous techniques like those using bromodeoxyuridine (BrdU). nih.gov The detection of EdU-d1 is based on a copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry," which is highly specific and does not require harsh DNA denaturation steps. wikipedia.orgnih.gov This preserves cellular and nuclear integrity, allowing for more precise analyses. researchgate.net
Assessment of S-Phase Progression and Cell Cycle Kinetics
The incorporation of EdU-d1 is directly proportional to the extent of DNA synthesis, making it an excellent marker for identifying and quantifying cells in S-phase. By pulsing asynchronous cell populations with EdU-d1 for varying durations, researchers can accurately determine the length of the S-phase. nih.gov Maximal fluorescence intensity from labeled EdU-d1 is achieved when the pulse duration matches the length of the S-phase, as this allows a cohort of cells to incorporate the analog for their entire replicative phase. nih.gov
This methodology, termed EdU-Coupled Fluorescence Intensity (E-CFI) analysis, provides a straightforward and accurate measurement of S-phase duration. Furthermore, by analyzing the distribution of EdU-d1 labeled cells in different phases of the cell cycle over time, the kinetics of G1 and G2/M phases can also be determined in parallel. nih.gov This allows for a comprehensive assessment of cell cycle dynamics within a single experimental framework. However, it is noteworthy that prolonged exposure to or high concentrations of EdU can induce DNA damage signaling and perturb cell cycle progression, highlighting the importance of careful experimental design.
| Parameter | Methodology | Key Findings | References |
|---|---|---|---|
| S-Phase Duration | Incremental EdU-d1 pulsing followed by flow cytometry (E-CFI analysis) | Maximal EdU-d1 fluorescence intensity corresponds to the length of the S-phase. | nih.gov |
| G1 and G2/M Phase Duration | Tracking the progression of EdU-d1 labeled and unlabeled cell populations through the cell cycle. | Allows for the parallel determination of the lengths of all cell cycle phases. | nih.gov |
| Cell Cycle Perturbation | Analysis of cell cycle distribution and DNA damage markers after EdU-d1 incorporation. | High concentrations or prolonged exposure to EdU can induce cell cycle arrest and apoptosis. |
Analysis of Replication Fork Movement and Origin Firing
A specialized technique known as EdUseq-HU has been developed to map the locations of early S-phase replication origins with high resolution. nih.govspringernature.com This method involves synchronizing cells and then releasing them into a medium containing both EdU-d1 and hydroxyurea (B1673989) (HU). nih.govspringernature.com HU inhibits the progression of replication forks shortly after they initiate, effectively trapping the newly synthesized DNA in the immediate vicinity of the replication origins. nih.govspringernature.com The EdU-d1 labeled nascent DNA can then be isolated and sequenced to identify the genomic locations of these early firing origins. nih.govspringernature.com This provides valuable insights into the spatiotemporal program of DNA replication initiation. nih.govspringernature.com
| Process | Technique | Information Gained | References |
|---|---|---|---|
| Replication Fork Movement | Dual labeling with EdU-d1 and another thymidine analog (e.g., BrdU) combined with DNA combing. | Direct measurement of replication fork speed and analysis of fork progression. | h1.co |
| Replication Origin Firing | EdUseq-HU: EdU-d1 labeling in the presence of hydroxyurea (HU) to stall forks, followed by sequencing of nascent DNA. | Genome-wide mapping of early S-phase replication origins at high resolution. | nih.govspringernature.com |
Probing DNA Repair Mechanisms and Pathways
The incorporation of EdU-d1 into DNA not only marks sites of replication but can also be utilized to investigate the cellular response to DNA damage and subsequent repair activities. The presence of the ethynyl (B1212043) group on the uridine (B1682114) base can be recognized by the cell's repair machinery, making EdU-d1 a useful tool for studying these pathways.
Detection of DNA Damage and Repair Synthesis
When cells are exposed to DNA damaging agents, various repair pathways are activated to maintain genomic integrity. The process of unscheduled DNA synthesis (UDS), which occurs outside of the normal S-phase, is a hallmark of DNA excision repair. By administering EdU-d1 to non-replicating cells following the induction of DNA damage, it is possible to specifically label the sites of repair synthesis. This allows for the sensitive detection and quantification of DNA repair activity.
The incorporation of EdU-d1 itself can, under certain conditions, trigger a DNA damage response. wikipedia.org This is characterized by the phosphorylation of histone H2AX (forming γH2AX), a well-established marker of DNA double-strand breaks. wikipedia.org This property, while a consideration in experimental design, can also be exploited to study the signaling pathways that respond to DNA lesions.
Insights into Specific Repair Pathways (e.g., Nucleotide Excision Repair, Base Excision Repair)
Research has surprisingly revealed that EdU, once incorporated into the genome, is recognized as a form of DNA damage and is actively removed by the Nucleotide Excision Repair (NER) pathway. nih.govpnas.orgresearchgate.netnih.gov NER is the primary mechanism for removing bulky DNA adducts. nih.govpnas.orgresearchgate.netnih.gov Studies have shown that EdU is excised from the DNA of repair-proficient cells, and this excision is absent in cells deficient in NER. nih.govpnas.orgresearchgate.net Using techniques like excision repair sequencing (XR-seq), it has been possible to map the removal of EdU across the human genome at single-nucleotide resolution. nih.govpnas.org These studies have also demonstrated that EdU is subject to transcription-coupled repair, with higher repair rates observed on the transcribed strand of active genes. nih.govpnas.org
While the role of EdU-d1 in studying NER is well-documented, its application in investigating Base Excision Repair (BER) is less direct. BER is responsible for correcting smaller, non-helix-distorting base lesions. nih.govnih.gov Although EdU-d1 is not a typical substrate for BER glycosylases, its use in conjunction with agents that induce base damage can help to delineate the interplay between different repair pathways. For instance, by labeling repair patches with EdU-d1, one can study the dynamics of repair in the context of different genetic backgrounds or in response to specific inhibitors of BER components.
| Repair Pathway | Application of EdU-d1 | Key Research Findings | References |
|---|---|---|---|
| Nucleotide Excision Repair (NER) | EdU-d1 incorporated into DNA is recognized and excised by the NER machinery. | EdU is a substrate for NER, allowing for the mapping of NER activity genome-wide (XR-seq). EdU is subject to transcription-coupled repair. | nih.govpnas.orgresearchgate.netnih.gov |
| Base Excision Repair (BER) | Indirectly used to label repair synthesis patches following the induction of base damage. | Facilitates the study of repair dynamics in the context of BER, although not a direct substrate. | nih.govnih.gov |
Studies on Transcriptional Activity and RNA Synthesis
It is important to distinguish the use of 5-Ethynyl-2'-deoxyuridine-d1 for tracking DNA synthesis from the use of a related compound, 5-ethynyluridine (B57126) (EU), which is an analog of uridine and is incorporated into newly synthesized RNA. nih.govjenabioscience.com While EdU-d1 provides an indirect means to study transcription in dividing cells, EU is the reagent of choice for the direct labeling and analysis of nascent RNA. nih.govjenabioscience.com However, some studies have noted that under certain conditions, EU can be converted into a deoxyribonucleotide and incorporated into DNA, a factor that must be considered in the interpretation of results. biorxiv.org
Monitoring De Novo RNA Synthesis Rates
While 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) is structurally a deoxyribonucleoside and is therefore incorporated into DNA, the analogous ribonucleoside, 5-Ethynyluridine (EU) , is utilized for monitoring RNA synthesis. pnas.orgvectorlabs.com EU is a cell-permeable compound that is metabolized by cells and incorporated into nascent RNA transcripts by RNA polymerases. pnas.orgrndsystems.com The presence of the terminal alkyne group on the ethynyl moiety allows for its detection via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry." pnas.orgst-andrews.ac.uk
This method offers a direct measure of transcriptional activity. By incubating cells or tissues with EU for a defined period (a "pulse"), researchers can label all RNA molecules synthesized during that window. nih.gov Subsequent ligation of a fluorescently-labeled azide (B81097) to the incorporated EU enables visualization and quantification of de novo RNA synthesis at the single-cell level. researchgate.netnih.gov This technique has been shown to label transcripts from RNA polymerases I, II, and III. pnas.org The intensity of the fluorescent signal corresponds to the rate of RNA synthesis, providing a powerful tool to study how various stimuli, cellular states, or disease conditions affect global transcriptional output. researchgate.net This approach is significantly faster and often more sensitive than traditional methods like 5-bromouridine (B41414) (BrU) immunodetection or radiolabeling with [3H]-uridine. pnas.org
Analysis of RNA Processing and Turnover
The metabolic labeling of RNA with 5-Ethynyluridine (EU) is particularly well-suited for pulse-chase experiments designed to measure RNA stability and turnover rates. pnas.orgnih.gov In this experimental design, cells are first exposed to a "pulse" of EU to label newly synthesized RNA. researchgate.net The EU-containing medium is then replaced with a medium containing a surplus of natural uridine, effectively "chasing" the labeled nucleoside out of the precursor pools. pnas.org
By collecting and analyzing cells at various time points during the chase period, the rate at which the EU-labeled RNA population decays can be determined. pnas.orgresearchgate.net This provides a direct measurement of RNA half-life without the need for transcriptional inhibitors like actinomycin (B1170597) D, which can have confounding cytotoxic effects. nih.gov This inhibitor-free method has revealed that many RNAs have shorter half-lives than previously estimated using inhibitor-based assays. nih.gov This technique allows for the detailed study of processes that govern gene expression, including pre-mRNA splicing, nuclear export, and cytoplasmic degradation, by tracking the fate of a specific cohort of RNA molecules over time. nih.govyoutube.com
Examination of Cellular Proliferation and Differentiation Processes
5-Ethynyl-2'-deoxyuridine (EdU) is a powerful tool for directly measuring DNA synthesis, which is a hallmark of cellular proliferation. sigmaaldrich.comjenabioscience.comjenabioscience.com As a nucleoside analog of thymidine, EdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle. merckmillipore.comjenabioscience.com The key advantage of EdU over previous methods, such as the use of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), lies in its detection mechanism. lumiprobe.comnih.gov The ethynyl group on EdU allows for detection via click chemistry, a highly specific and efficient covalent reaction with a small fluorescent azide. nih.govbaseclick.eu
This detection method does not require the harsh DNA denaturation (using acid or heat) that is necessary for antibody-based detection of BrdU. sigmaaldrich.comyoutube.comnih.gov Consequently, the EdU assay better preserves cell morphology, antigenicity, and the integrity of cellular structures, making it highly compatible with multiplexing—the simultaneous labeling of other cellular targets like proteins or specific DNA sequences. nih.govnih.gov The streamlined protocol is rapid and robust, applicable to a wide range of experimental systems including cell culture, tissue sections, and whole organisms. merckmillipore.comthermofisher.com However, it is important to note that EdU itself can induce DNA damage and cytotoxicity, particularly at higher concentrations or with prolonged exposure, which can lead to cell cycle arrest and apoptosis. nih.govwikipedia.orgmdpi.com
| Feature | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Bromo-2'-deoxyuridine (BrdU) |
| Incorporation | During S-phase of the cell cycle into newly synthesized DNA. jenabioscience.com | During S-phase of the cell cycle into newly synthesized DNA. lumiprobe.com |
| Detection Method | Copper-catalyzed click chemistry with a fluorescent azide. nih.gov | Immunocytochemistry using an anti-BrdU antibody. sigmaaldrich.com |
| DNA Denaturation | Not required; detection reagent is small and can access DNA directly. lumiprobe.comnih.gov | Required (acid, heat, or DNase treatment) to expose the BrdU epitope for antibody binding. sigmaaldrich.comnih.gov |
| Protocol Time | Faster, with detection possible in as little as 80 minutes. thermofisher.com | Slower and more labor-intensive due to denaturation and antibody incubation steps. nih.gov |
| Multiplexing | Highly compatible with antibody-based labeling of other targets due to mild reaction conditions. nih.gov | Can be difficult; harsh denaturation can destroy epitopes of other target proteins. nih.gov |
| Potential Effects | Can induce DNA damage, cell cycle arrest, and cytotoxicity at higher concentrations. nih.govmdpi.com | Can induce gene and chromosomal mutations and sensitize cells to photons. mdpi.com |
Tracking Proliferative Activity in Stem Cell Research
The ability to track cell division is critical in stem cell biology for studying self-renewal, differentiation, and tissue regeneration. baseclick.eunih.gov EdU has been proposed as a modern alternative to BrdU for labeling and tracking the proliferation of stem cells. nih.gov The simple and sensitive detection of EdU allows for the identification of actively dividing stem cell populations within their native niches in tissue sections. nih.gov
However, significant research has demonstrated that EdU can be particularly detrimental to stem cell populations. nih.gov Studies have shown that EdU labeling can severely reduce the viability of stem cells, compromise their phenotype, and inhibit their differentiation potential. nih.govresearchgate.net For instance, one study found that EdU-labeled stem cells showed dramatically reduced survival upon transplantation into regenerating muscle tissue. nih.gov In vitro experiments in the same study revealed that EdU treatment could decrease stem cell numbers by up to 88% and cause abnormal increases in the volume of remaining cells. nih.gov These cytotoxic effects were observed across multiple primary stem cell types and cell lines, suggesting it is a general concern. nih.gov Therefore, while EdU is a powerful tool, its use in stem cell tracing and proliferation assays must be approached with caution, and its potential impact on cell survival and function must be carefully evaluated for each specific application. nih.gov
| Stem Cell Type | Observed Effect of EdU | Finding |
| Transplanted Stem Cells (in vivo) | Severely reduced survival in regenerating muscle tissue. | EdU-labeled cells hardly survived transplantation, unlike cells labeled with other dyes. nih.gov |
| Myogenic Stem Cells (in vitro) | Reduced cell numbers by up to 88%. | Significant decrease in the proliferative capacity of the stem cell population. nih.gov |
| Myogenic Stem Cells (in vitro) | Increased cell volume of remaining cells by up to 91%. | Indicates cellular stress and abnormal phenotype. nih.gov |
| Primary and Cell Line Stem Cells | Compromised cell survival and phenotype, inhibited differentiation potential. | Effects were noted even at low EdU concentrations across multiple cell types and species. nih.gov |
Analysis of Cell Lineage Tracing Studies
Cell lineage tracing is a fundamental technique used to understand how tissues and organs develop by tracking the progeny of a single cell. Pulse-chase experiments using nucleoside analogs like EdU are a classic method for this purpose. nih.govnih.gov In this approach, an organism or cell culture is exposed to EdU for a short period (the "pulse"). This labels the DNA of all cells that are in S-phase during that specific developmental window.
Following the pulse, the EdU is removed, and the cells are allowed to continue to divide and differentiate over time (the "chase"). nih.gov Because the EdU label is passed down to all daughter cells, researchers can later identify the descendants of the originally labeled cell population. nih.gov This allows for the mapping of cell fate and the construction of lineage trees. The high sensitivity and resolution of EdU detection make it an effective tool for identifying and locating these labeled cell populations within complex tissues, providing insights into developmental pathways, cell migration, and the origins of adult cell populations.
Dissection of Subcellular Nucleic Acid Dynamics
Beyond the nucleus, DNA synthesis also occurs within mitochondria, organelles responsible for cellular energy production. The dynamics of mitochondrial DNA (mtDNA) replication are crucial for mitochondrial biogenesis, which is essential for normal cell physiology and is implicated in aging, neurodegenerative diseases, and cancer. nih.govthermofisher.com
Mitochondrial DNA Synthesis and Integrity
Investigating mtDNA synthesis has traditionally been challenging due to the very small size of the mitochondrial genome (~17 kb) compared to the nuclear genome, which results in a weak signal from incorporated nucleoside analogs. thermofisher.comthermofisher.com However, techniques have been developed that combine EdU labeling with powerful signal amplification methods, such as Tyramide Signal Amplification (TSA), to enable the sensitive visualization of nascent mtDNA. nih.govjove.comnih.gov
The EdU-based method for detecting mtDNA replication offers significant advantages over BrdU-based approaches. nih.gov The mild click chemistry detection does not require harsh acid treatments that can damage delicate mitochondrial structures and other cellular components. nih.govnih.gov This allows for the clear visualization of mtDNA replication within specific subcellular compartments, such as the axons and dendrites of neurons, and facilitates the co-labeling of other mitochondrial or cellular markers. nih.govjove.com Furthermore, the distinct detection chemistries of EdU and BrdU allow for dual-pulse-chase experiments, where two different cohorts of replicating mtDNA can be labeled and tracked sequentially to study the intracellular localization and dynamics of mitochondrial biogenesis. nih.gov This has provided an essential tool for exploring the regulation of mtDNA replication in both healthy and diseased states. nih.govthermofisher.com
Nuclear DNA Organization and Chromatin Interactions
The study of de novo DNA synthesis and its subsequent organization within the nucleus is critical to understanding genome integrity, cell cycle progression, and epigenetic regulation. indiana.edu this compound (EdU-d1), a deuterated analogue of the thymidine mimic EdU, serves as a specialized probe for investigating the intricate relationship between newly replicated DNA and the surrounding chromatin architecture. The incorporation of a deuterium (B1214612) atom provides a unique isotopic label, enabling advanced analytical techniques to dissect molecular interactions with high precision.
EdU, a nucleoside analogue of thymidine, is readily incorporated into DNA during the S-phase of the cell cycle. jenabioscience.comnih.gov Its alkyne group allows for highly specific detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". wikipedia.orgresearchgate.net This method is significantly less harsh than the DNA denaturation required for detecting bromodeoxyuridine (BrdU), thus better preserving the structural integrity of chromatin and associated protein complexes. nih.gov The addition of a deuterium atom to create EdU-d1 does not impede its incorporation into DNA but provides a powerful tool for biophysical studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Deuterium substitution can simplify complex NMR spectra, allowing for a more detailed structural analysis of the labeled DNA and its interactions with chromatin proteins. nih.gov
Research utilizing EdU-d1 focuses on elucidating the spatial and temporal dynamics of newly synthesized DNA strands as they are packaged into nucleosomes and integrated into higher-order chromatin structures. nih.govyoutube.com By pulse-labeling cells with EdU-d1, researchers can track the fate of this newly replicated DNA, examining its association with specific histone modifications, chromatin remodeling complexes, and transcription factors.
Table 1: Comparison of Probes for DNA Synthesis and Organization Studies
| Feature | Bromodeoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) | This compound (EdU-d1) |
|---|---|---|---|
| Structure | Thymidine analogue with a bromine atom at the 5-position. | Thymidine analogue with an ethynyl group at the 5-position. wikipedia.org | Deuterated version of EdU. |
| Detection Method | Antibody-based, requires DNA denaturation (acid/heat). | Copper-catalyzed "click chemistry" with a fluorescent azide. researchgate.net | Copper-catalyzed "click chemistry" with a fluorescent azide. |
| Preservation of Structure | Poor, due to harsh denaturation steps. | Excellent, detection conditions are mild. nih.gov | Excellent, detection conditions are mild. |
| Primary Application | Cell proliferation assays. | Cell proliferation, DNA synthesis imaging. nih.gov | Structural analysis of new DNA and chromatin interactions via NMR/Mass Spec. nih.gov |
| Key Advantage | Established historical method. | High sensitivity and preservation of cellular architecture. nih.gov | Isotopic label allows for advanced biophysical analysis. nih.gov |
Detailed investigations using EdU-d1 can map the precise locations of newly formed DNA within nuclear sub-compartments. This approach helps to clarify how chromatin domains are re-established following replication and how epigenetic marks are propagated to daughter strands. The ability to distinguish newly synthesized DNA provides a window into the mechanisms that ensure the faithful inheritance of chromatin states, which is fundamental for maintaining cell identity.
Table 2: Research Findings on Chromatin Re-establishment Post-Replication
| Research Focus | Key Finding | Implication for Nuclear Organization |
|---|---|---|
| Histone Deposition | Newly synthesized DNA rapidly associates with recycled and newly synthesized histones to form nucleosomes. | The fundamental "beads-on-a-string" structure is quickly re-formed to compact the new DNA. youtube.com |
| Histone Modification Propagation | Parental histone marks guide the modification of histones on daughter strands, though the process can be stochastic. | Ensures the inheritance of the epigenetic landscape, maintaining gene expression patterns post-division. |
| Higher-Order Folding | Tetranucleosomal motifs, such as "α-tetrahedrons" and "β-rhombuses," act as stable structural units that influence local compaction. nih.gov | The folding of the 10-nm fiber into more complex structures is guided by local internucleosomal interactions. nih.govyoutube.com |
| Chromatin Remodeler Activity | Enzymes like Chd1 are recruited to newly formed chromatin to ensure proper nucleosome spacing and organization. nih.govresearchgate.net | Active enzymatic processes are required to mature the chromatin structure on daughter strands. |
By combining EdU-d1 labeling with techniques such as Chromatin Immunoprecipitation (ChIP) followed by mass spectrometry or NMR, researchers can identify the specific proteins that interact with DNA during and immediately after replication. This provides a detailed snapshot of the "replisome" and the factors involved in chromatin assembly. Such studies have revealed the coordinated action of histone chaperones, ATP-dependent chromatin remodelers, and histone-modifying enzymes in shaping the nascent chromatin landscape. nih.gov The use of a stable isotope label like deuterium is crucial for differentiating the molecules present at the replication fork from the bulk chromatin, thereby providing clear and specific interaction data.
Advanced Research Techniques and Methodological Comparisons
Integration with Advanced Imaging Modalities
The detection of EdU relies on the "click" reaction, a copper(I)-catalyzed cycloaddition between the ethynyl (B1212043) group of EdU and a fluorescently-labeled azide (B81097). This highly specific and efficient reaction enables the visualization of newly synthesized DNA in a variety of contexts.
Super-Resolution Microscopy for Nucleic Acid Visualization
The small size of the fluorescent azides used to detect EdU makes this technique highly compatible with super-resolution microscopy. Unlike antibody-based detection methods for analogs like BrdU, which involve bulky antibodies, the click reaction provides a more precise localization of the labeled DNA. This allows for the visualization of DNA replication at a higher resolution, offering detailed insights into the spatial organization of DNA synthesis within the nucleus.
Flow Cytometry and Cell Sorting for Population Analysis
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. When combined with EdU labeling, it provides a robust method for quantifying cell proliferation and analyzing the cell cycle.
Multiparametric Analysis of Labeled Cell Subpopulations
EdU labeling can be readily combined with other fluorescent markers for multiparametric flow cytometry. This allows for the simultaneous analysis of DNA synthesis along with other cellular properties, such as the expression of specific proteins or cell surface markers. For example, researchers can combine EdU staining with antibodies against proteins like cleaved caspase-3 to identify proliferating cells undergoing apoptosis or with phospho-histone H3 to identify cells in mitosis. This multiparametric approach enables the detailed characterization of complex cell subpopulations.
The ability to multiplex EdU with other markers is a significant advantage over BrdU, as the harsh DNA denaturation step required for BrdU detection can damage epitopes and compromise the staining of other cellular targets.
Fluorescence-Activated Cell Sorting (FACS) for Enriched Cell Populations
Fluorescence-activated cell sorting (FACS) is a specialized type of flow cytometry that allows for the physical separation of a heterogeneous cell population into purified subpopulations based on their fluorescent properties. By labeling cells with EdU and a fluorescent azide, researchers can use FACS to isolate cells that are actively synthesizing DNA.
This technique is particularly valuable for enriching rare cell populations for downstream analysis, such as transcriptional profiling. The gentle nature of the EdU detection method, which avoids DNA denaturation, helps to preserve the integrity of the sorted cells and their molecular contents. Pre-enrichment of the target cell population before FACS can further enhance the efficiency and speed of sorting.
Comparative Methodological Strengths and Limitations of 5-Ethynyl-2'-deoxyuridine-d1
The use of d1-EdU and EdU offers several advantages over traditional methods for assessing cell proliferation, most notably the BrdU assay. However, there are also limitations to consider.
Strengths:
High Sensitivity and Specificity: The click reaction is highly specific and occurs under mild conditions, resulting in low background and high sensitivity.
Speed and Simplicity: The EdU detection protocol is significantly faster and simpler than the BrdU assay because it does not require a DNA denaturation step.
Compatibility with Multiplexing: The gentle reaction conditions preserve cell morphology and epitopes, making EdU labeling highly compatible with immunofluorescence and other staining methods.
Versatility: EdU can be used for a wide range of applications, including microscopy, flow cytometry, and in vivo studies.
Limitations:
Potential Cytotoxicity: At high concentrations or with long-term exposure, EdU can be cytotoxic, inducing DNA damage, cell cycle arrest, and apoptosis. This toxicity appears to be cell-type specific.
In vivo Bioavailability: The route of administration can significantly impact the bioavailability of EdU. For instance, in rabbit studies, intracameral injection into the eye resulted in effective labeling of corneal endothelial cells, while intraperitoneal injection did not.
Requirement for Copper Catalyst: The standard click reaction requires a copper(I) catalyst, which is toxic to cells, limiting its use in live-cell imaging applications. However, alternative copper-free click chemistry methods and other detection techniques like Raman microscopy are being developed.
Table 1: Comparison of Methodological Features
| Feature | 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) | 5-Bromo-2'-deoxyuridine (B1667946) (BrdU) |
|---|---|---|
| Detection Method | Copper-catalyzed or copper-free click chemistry with a fluorescent azide. | Antibody-based detection. |
| DNA Denaturation | Not required. | Required (acid, heat, or DNase). |
| Protocol Time | Faster. | Slower. |
| Sensitivity | High. | Can be lower due to harsh denaturation. |
| Multiplexing | Highly compatible with other stains. | Limited by potential epitope damage. |
| Live-Cell Imaging | Challenging with standard methods due to copper toxicity, but alternative methods exist. | Not feasible with antibody detection. |
| Potential Toxicity | Can be cytotoxic at high concentrations. | Can also be cytotoxic. |
Comparison with Bromodeoxyuridine (BrdU) Labeling Advantages
For decades, the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA has been a cornerstone for studying cell proliferation. nih.gov However, the detection of BrdU is a lengthy process that requires harsh denaturation of the DNA, which can compromise sample integrity and limit experimental possibilities. nih.govscispace.com The advent of 5-ethynyl-2'-deoxyuridine (EdU) and its detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has presented a superior alternative. symeres.comacs.org
The primary advantage of EdU labeling lies in the mild detection conditions. Unlike BrdU, which requires antibody-based detection, the small fluorescent azide used to detect EdU can readily access the incorporated nucleoside without the need for harsh DNA denaturation steps like acid or heat treatment. clearsynth.comnih.gov This preservation of cellular and tissue architecture is crucial for maintaining the integrity of epitopes for multiplex staining, allowing for the simultaneous analysis of cell proliferation with other cellular markers.
The EdU method is also significantly faster and simpler than the BrdU assay. The entire EdU staining procedure can be completed in as little as 80 minutes to 2 hours, a stark contrast to the BrdU protocol which can take at least 4 hours and often includes an overnight incubation. nih.gov This efficiency is a considerable advantage in high-throughput screening and time-sensitive experiments.
Furthermore, EdU-based assays have demonstrated high sensitivity, capable of detecting even low levels of cell proliferation. symeres.com Studies have shown that the number of EdU-labeled cells is comparable to that of BrdU-labeled cells, indicating similar efficacy in marking proliferating cells. bio-techne.com The compatibility of EdU staining with various other analytical techniques, including flow cytometry and immunohistochemistry, further underscores its versatility. nih.gov
While both BrdU and EdU are thymidine analogs that can exhibit some level of cytotoxicity and genotoxicity at higher concentrations, the milder application and detection protocol of EdU often allows for the use of lower, less toxic concentrations to achieve robust labeling. symeres.comarxiv.org
Table 1: Comparison of EdU and BrdU Labeling Techniques
| Feature | 5-Ethynyl-2'-deoxyuridine (EdU) | Bromodeoxyuridine (BrdU) |
| Detection Method | Copper(I)-catalyzed click chemistry with a fluorescent azide. symeres.com | Antibody-based detection. clearsynth.com |
| DNA Denaturation | Not required, preserving sample integrity. clearsynth.comnih.gov | Required (acid, heat, or DNase treatment), which can damage the sample. nih.govscispace.com |
| Protocol Time | Fast (approximately 1.5-2 hours). | Lengthy (4+ hours, often with overnight incubation). |
| Sensitivity | High, detects low levels of proliferation. symeres.com | High, but can be influenced by denaturation efficiency. |
| Multiplexing | Highly compatible with other stains and antibodies due to mild conditions. | Limited compatibility as denaturation can destroy other epitopes. |
| Sample Integrity | Preserves cellular and tissue morphology. symeres.com | Can compromise tissue morphology and antigen integrity. scispace.com |
| Complexity | Simple and robust protocol. | Technically cumbersome and difficult. nih.gov |
Distinct Advantages of Deuterated Probes in Analytical Precision
In the realm of quantitative analytical chemistry, particularly in techniques like mass spectrometry (MS), the use of stable isotope-labeled internal standards is paramount for achieving high accuracy and precision. clearsynth.com Deuterated probes, such as this compound, where one or more hydrogen atoms are replaced by deuterium (B1214612), offer significant advantages as internal standards in such analyses.
The primary benefit of using a deuterated internal standard is its near-identical chemical and physical properties to the non-labeled analyte. scispace.com This similarity ensures that the deuterated standard behaves almost identically to the target compound during sample preparation, chromatography, and ionization in the mass spectrometer. scioninstruments.com This co-elution and similar ionization efficiency allow the deuterated standard to effectively compensate for variations in the analytical process, such as sample loss during extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. clearsynth.comtexilajournal.com
By adding a known amount of the deuterated standard to a sample, the ratio of the signal from the analyte to the signal from the standard can be used to accurately quantify the analyte's concentration. clearsynth.com This ratiometric measurement corrects for variability that would otherwise lead to inaccurate results. The mass difference between the deuterated standard and the analyte allows them to be distinguished by the mass spectrometer, while their similar chemical behavior ensures a reliable and reproducible quantification.
The use of deuterated internal standards like this compound can lead to:
Improved Accuracy and Precision: By correcting for systemic and random errors, deuterated standards significantly enhance the reliability of quantitative measurements. texilajournal.com
Compensation for Matrix Effects: In complex biological samples, other molecules can interfere with the ionization of the target analyte. A deuterated standard experiences the same matrix effects, allowing for their correction. clearsynth.com
Enhanced Sensitivity and Minimized Background Noise: The use of stable isotope-labeled standards can help to distinguish the analyte signal from background noise, leading to more sensitive detection.
Robust Method Validation: The inclusion of deuterated standards is a key component in the validation of robust and reliable analytical methods. clearsynth.com
Future Research Directions and Conceptual Advancements
Emerging Research Avenues for Deuterated Nucleoside Analogs
The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), in nucleoside analogs offers subtle but powerful advantages for tracing and analysis. nih.gov The increased mass of deuterium provides a clear signal in mass spectrometry, while the stronger carbon-deuterium bond can influence metabolic stability. nih.gov These properties are being exploited in increasingly sophisticated experimental designs, pushing the boundaries of what can be learned from isotope labeling studies. wikipedia.org
A significant frontier in biological research is the integration of stable isotope labeling with single-cell analysis. rsc.org Single-cell mass spectrometry (scMS) is a powerful tool that can be used to track the incorporation of isotopically labeled precursors into metabolites within individual cells. biorxiv.orgresearchgate.net This approach provides a unique window into the dynamics of synthesis, metabolic flux, and intercellular transport at the single-cell level. rsc.orgresearchgate.net
For instance, studies have demonstrated the use of scMS to monitor the incorporation of deuterium-labeled tryptamine (B22526) into alkaloids in plant protoplasts over time. biorxiv.org By measuring the concentration of labeled products in individual cells, researchers can gain insights into the rate of synthesis and the flux of biosynthetic pathways. biorxiv.orgresearchgate.net This proof-of-concept work in plant systems establishes a methodological framework that can be adapted to study deuterated nucleoside analogs like 5-Ethynyl-2'-deoxyuridine-d1 in various biological contexts, offering a high-resolution view of DNA replication and repair dynamics across a population of single cells. rsc.orgresearchgate.net
Table 1: Methodologies for Single-Cell Isotope Labeling Analysis
| Technique | Analyte | Biological Question | Key Advantage |
| Single-Cell Mass Spectrometry (scMS) | Metabolites, Alkaloids | Metabolic flux, Synthesis rates, Intercellular transport | Direct measurement of labeled compounds in individual cells. rsc.orgbiorxiv.org |
| Isotope Labeling + scRNA-seq | RNA/DNA | Cell-specific proliferation and transcription rates | Correlates metabolic activity with gene expression profiles. |
| NanoSIMS | Various Biomolecules | Subcellular localization of labeled compounds | High spatial resolution imaging of isotope distribution. |
Achieving precise control over when and where a molecular probe is active is crucial for dissecting dynamic cellular processes. nih.gov Future applications of deuterated nucleoside analogs will increasingly rely on methods that offer spatiotemporal control. Photoactivatable or "caged" probes are a key technology in this area. wikipedia.orgnih.gov These molecules are chemically modified with a light-sensitive protecting group that renders them inactive. nih.gov A flash of light, often from a focused laser, cleaves the caging group and releases the active molecule at a specific time and location within a cell or tissue. nih.govacs.org
This approach has been used to control the release of various biologically active molecules, including nucleotides and second messengers. nih.govthermofisher.com Developing a photo-caged version of this compound would enable researchers to initiate DNA labeling in specific cells or subcellular compartments on demand. wikipedia.org Furthermore, advancements in light-activated bioorthogonal chemistry, such as Catalytic Activation of Bioorthogonal Chemistry with Light (CABL), allow for the spatiotemporally controlled labeling of biomolecules inside living cells using long-wavelength light, which is less damaging to cells. acs.orgnih.gov These methods involve using a photocatalyst to activate a dormant probe, which then rapidly reacts with its target. nih.gov Such precise control will be invaluable for studying DNA replication in the context of the cell cycle, developmental biology, and neurogenesis. biorxiv.org
Innovations in Bioorthogonal Probe Design and Application
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.govresearchgate.net The ethynyl (B1212043) group on this compound is a classic bioorthogonal handle, typically reacting with azide-functionalized probes via copper-catalyzed or strain-promoted "click" chemistry. nih.govacs.org Continuous innovation in this field is generating new reactions and tools that expand the capabilities of probes like this compound. nih.govru.nl
While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient, the copper catalyst can be toxic to cells, limiting some live-cell applications. nih.gov This has spurred the development of copper-free click reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC), which uses strained cyclooctynes that react spontaneously with azides. nih.gov
Beyond this, the bioorthogonal toolkit is rapidly expanding. eurjchem.com Tetrazine ligations, which involve the reaction of a tetrazine with a strained alkene like trans-cyclooctene (B1233481) (TCO), are among the fastest bioorthogonal reactions known. nih.gov Recent research has focused on developing light-activated tetrazines from photocaged dihydrotetrazines, enabling spatiotemporal control over these extremely rapid reactions in living cells. nih.govresearchgate.netbiorxiv.org These next-generation chemistries offer faster kinetics, improved stability, and greater orthogonality, allowing for more complex, multi-component labeling experiments. nih.gov Applying these advanced reactions to detect incorporated this compound will enable more sensitive and rapid visualization of DNA synthesis.
Table 2: Comparison of Bioorthogonal Chemistries
| Reaction | Key Feature | Advantage | Limitation |
| CuAAC | Copper(I)-catalyzed azide-alkyne cycloaddition | High efficiency and reliability. researchgate.net | Copper toxicity can be a concern for live-cell imaging. nih.gov |
| SPAAC | Strain-promoted azide-alkyne cycloaddition | Copper-free, highly biocompatible. nih.gov | Slower kinetics compared to CuAAC and tetrazine ligation. |
| Tetrazine Ligation | Inverse electron-demand Diels-Alder reaction | Extremely fast reaction kinetics. nih.gov | Tetrazine probes can have limited stability. biorxiv.org |
| Photo-activated Ligation | Light-induced reaction (e.g., caged tetrazines) | High spatiotemporal control. nih.gov | Requires external light source and specialized probes. |
A central goal of synthetic biology is to move beyond the four-letter (A, T, C, G) genetic alphabet that nature uses. nih.gov By creating new, unnatural base pairs (UBPs), scientists can store more information in DNA and create novel proteins and functions. acs.orgrsc.org This involves designing synthetic nucleobases that pair with each other through forces like alternative hydrogen bonding or hydrophobic packing, but not with the natural bases. nih.govnih.gov
Modified nucleosides are the building blocks for these expanded genetic alphabets. scite.ai Researchers have successfully created semi-synthetic organisms that can stably maintain and replicate DNA containing a third, unnatural base pair. acs.org The incorporation of modified nucleotides like 5-Ethynyl-2'-deoxyuridine (B1671113) (a close analog of the subject compound) into DNA provides a chemical handle that can be used for subsequent modification, enabling the site-specific labeling of DNA or the attachment of functional molecules. researchgate.net This technology allows for the creation of high-affinity DNA aptamers and the site-specific labeling of RNA, opening up new avenues in diagnostics and therapeutics. rsc.orgnih.gov
Theoretical and Computational Approaches for Data Interpretation
The data generated from stable isotope labeling experiments can be highly complex, reflecting the intricate nature of metabolic networks. researchgate.net Intuitive interpretation is often insufficient, necessitating the use of formal, model-based computational approaches to extract meaningful information, such as metabolic flux rates. researchgate.net
Several software packages and computational tools have been developed to analyze mass spectrometry data from isotopic labeling experiments. oup.com These tools help to deconvolve complex mass spectra, correct for the natural abundance of isotopes, and calculate the degree of label incorporation into different molecules. nih.gov For metabolic flux analysis, the data is often fitted to a mathematical model of the metabolic network to estimate the rates of intracellular reactions. researchgate.net Bayesian statistical methods, implemented in tools like stable isotope mixing models, are also commonly used to infer relationships and proportions from isotope data, particularly in ecological studies, and these principles can be adapted for cellular systems. google.comyoutube.com As datasets from single-cell isotope labeling experiments become more common, the development of specialized computational and theoretical frameworks will be essential to fully interpret the cell-to-cell variability and dynamic fluxes revealed by these powerful techniques.
Mathematical Modeling of Cellular Processes with Isotope Tracing
The integration of stable isotope tracing with mathematical modeling provides a powerful framework for quantitatively understanding complex cellular dynamics. nih.govresearchgate.net this compound (EdU-d1), as a deuterated analogue of the thymidine (B127349) mimic EdU, is an ideal tracer for monitoring DNA synthesis and, by extension, cell proliferation. wikipedia.orgnih.gov Its incorporation into newly synthesized DNA allows for the precise tracking of cell division, differentiation, and population kinetics over time. Mathematical models can leverage the data generated from EdU-d1 tracing experiments to move beyond qualitative observations to quantitative predictions of cellular behavior. nih.gov
These models can take various forms, including systems of ordinary differential equations (ODEs) or agent-based models, to describe the flow of the isotope through the system. arxiv.orgresearchgate.net By measuring the rate of EdU-d1 incorporation and its subsequent dilution through cell division, researchers can estimate key parameters that define cellular processes. For instance, in a pulse-chase experiment, cells are exposed to EdU-d1 for a defined period (pulse) and then transferred to a label-free medium (chase). arvojournals.org The temporal change in the labeled cell population can be fitted to mathematical models to extract rates of cell cycle entry, S-phase duration, and cell death.
The use of a stable isotope like deuterium in EdU-d1 is particularly advantageous for in vivo studies where radioactivity must be avoided. Furthermore, advanced analytical techniques such as mass spectrometry can distinguish between labeled and unlabeled DNA, providing highly accurate data for model parameterization. nih.gov This synergy between stable isotope tracing and computational modeling enhances our ability to simulate and predict how cellular systems respond to various stimuli or perturbations. researchgate.net
Table 1: Conceptual Data for a Mathematical Model of Cell Proliferation Using EdU-d1 Tracing
This table illustrates the type of data that could be collected in a hypothetical pulse-chase experiment using EdU-d1 and used to parameterize a mathematical model of cell population dynamics.
| Time Point (Hours) | Percentage of EdU-d1 Labeled Cells | Mean Isotopic Enrichment (per cell) |
| 0 (End of Pulse) | 30% | 1.00 |
| 12 | 28% | 0.95 |
| 24 | 25% | 0.50 |
| 48 | 15% | 0.25 |
| 72 | 8% | 0.12 |
Kinetic Isotope Effects in Biological Pathway Elucidation
The substitution of an atom with its heavier isotope can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises because the heavier isotope forms a stronger covalent bond, requiring more energy to break, which can slow down the rate-determining step of a reaction. princeton.edu By using this compound, where a hydrogen atom is replaced by deuterium, researchers can probe the mechanisms of enzymes involved in DNA synthesis and nucleotide metabolism.
The magnitude of the KIE provides valuable information about the transition state of an enzymatic reaction. princeton.edu If the incorporation of EdU-d1 into DNA is significantly slower than that of its non-deuterated counterpart, it would suggest that the cleavage of the corresponding C-H bond is involved in the rate-limiting step of the DNA polymerase reaction. Conversely, the absence of a significant KIE would imply that this bond cleavage is not kinetically important.
This approach is instrumental in the detailed elucidation of biological pathways. fraunhofer.de For example, understanding the precise mechanism of DNA polymerases is crucial in drug development, particularly for antiviral and anticancer therapies that target these enzymes. The use of deuterated nucleoside analogues like EdU-d1 can help to map the energetic landscape of the enzymatic reaction, providing insights that can guide the design of more effective and specific inhibitors. nih.gov The deuterium KIE is a subtle probe that can reveal intricate details of enzyme-substrate interactions that are not observable through other methods. wikipedia.orgnih.gov
Table 2: Hypothetical Kinetic Isotope Effect Data for EdU-d1 Incorporation
This table presents hypothetical data illustrating how the kinetic isotope effect (KIE) for the incorporation of EdU versus EdU-d1 by different DNA polymerases could be presented. The KIE is calculated as the ratio of the reaction rate with the light isotope (kH) to the rate with the heavy isotope (kD).
| Enzyme | Rate of EdU Incorporation (kH) (µM/min) | Rate of EdU-d1 Incorporation (kD) (µM/min) | Kinetic Isotope Effect (kH/kD) |
| DNA Polymerase Alpha | 15.2 | 14.8 | 1.03 |
| DNA Polymerase Beta | 8.5 | 6.1 | 1.39 |
| Viral DNA Polymerase | 12.3 | 12.1 | 1.02 |
Q & A
Q. How does EdU incorporate into newly synthesized DNA, and what experimental parameters are critical for optimizing uptake in mammalian cell cultures?
EdU is a thymidine analog that incorporates into DNA during the S-phase of the cell cycle. Key parameters include:
- Incubation Time : Typically 1–24 hours, depending on cell proliferation rates .
- Concentration : 10–50 µM for most mammalian cells, but titration is required for sensitive cell types .
- Cell Permeability : Unlike BrdU, EdU’s ethynyl group enhances passive diffusion, eliminating the need for permeabilization steps .
- Detection Timing : Post-incubation washing (PBS) is critical to remove unincorporated EdU before fixation .
Q. What are the advantages of EdU over BrdU for DNA labeling, and how does click chemistry enhance detection sensitivity?
- No DNA Denaturation : EdU’s ethynyl group enables direct detection via copper-catalyzed azide-alkyne cycloaddition (click chemistry), preserving cellular and nuclear integrity .
- Speed : Click chemistry detection requires <1 hour vs. hours for BrdU antibody staining .
- Sensitivity : Smaller fluorescent azides penetrate tissues more efficiently, enabling whole-mount staining .
- Multiplexing : Compatible with antibody-based markers without antigen retrieval .
Q. What safety protocols are essential for handling EdU in laboratory settings?
- Storage : Store desiccated at -20°C to prevent degradation .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection in poorly ventilated areas .
- Waste Disposal : Collect EdU waste separately and incinerate as hazardous organic material .
Advanced Research Questions
Q. How can researchers address variable EdU incorporation efficiency across cell types or experimental conditions?
- Cell Cycle Synchronization : Use serum starvation or inhibitors (e.g., aphidicolin) to synchronize cells in S-phase .
- Concentration Titration : Test 5–100 µM EdU and quantify incorporation via flow cytometry .
- Fixation Optimization : Avoid over-fixation with paraformaldehyde (>4% or >30 minutes), which may mask EdU’s ethynyl group .
- Controls : Include a non-EdU-treated sample to baseline autofluorescence and a positive control (e.g., rapidly dividing HeLa cells) .
Q. What methodological considerations apply when co-labeling EdU with other biomarkers (e.g., phosphorylated histone H3) in multiplexed assays?
- Sequential Staining : Perform click chemistry first to avoid antibody cross-reactivity with copper ions .
- Fixation Compatibility : Use methanol-free formaldehyde (e.g., 2% paraformaldehyde) to preserve epitopes for subsequent antibody labeling .
- Fluorophore Selection : Choose azide dyes with emission spectra distinct from other markers (e.g., Alexa Fluor 488 for EdU, Cy3 for pH3) .
Q. How does EdU’s chemical stability vary under different storage conditions, and how can integrity be validated?
Q. What analytical methods normalize EdU signal intensity in metabolically heterogeneous cell populations?
- Internal Standards : Co-stain with DNA content dyes (e.g., DAPI) to normalize for cell cycle phase .
- Flow Cytometry Gating : Use pulse-width vs. area scatter to exclude doublets and debris .
- Metabolic Correction : Measure ATP levels (e.g., CellTiter-Glo) to adjust for viability-related incorporation bias .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in EdU-based proliferation assays across studies?
- Source Analysis : Check cell type-specific incorporation rates (e.g., primary vs. cancer cells) .
- Protocol Variability : Compare fixation methods (e.g., methanol vs. formaldehyde) and click chemistry incubation times .
- Reagent Validation : Ensure consistent EdU batch quality via COA (Certificate of Analysis) reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
